Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
CAS No.: 875237-68-6
Cat. No.: VC3833264
Molecular Formula: C11H18N2O3S
Molecular Weight: 258.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875237-68-6 |
|---|---|
| Molecular Formula | C11H18N2O3S |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | methyl 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate |
| Standard InChI | InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15) |
| Standard InChI Key | BHEWJAXNLVWPSC-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
| Canonical SMILES | COC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is methyl 5-[(3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate. It is alternatively referred to as:
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Methyl 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate
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5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid methyl ester
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CAS Registry Numbers: 60562-11-0 (primary), 875237-68-6 (alternate) .
Molecular Formula and Weight
The molecular formula is C₁₁H₁₈N₂O₃S, with a molecular weight of 258.34 g/mol . The structure comprises a hexahydrothienoimidazole ring fused to a pentanoic acid methyl ester side chain (Fig. 1).
Table 1: Key Structural and Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃S | |
| Molecular Weight | 258.34 g/mol | |
| CAS Number | 60562-11-0 | |
| PubChem CID | 607702, 7081668 |
Relation to Biotin
This compound is structurally analogous to biotin (vitamin B₇, HMDB0000030), differing only by the methyl esterification of the carboxylate group. Biotin’s IUPAC name is 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid . The esterification enhances lipid solubility, making it advantageous for synthetic applications requiring non-polar intermediates .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves N-methylation and esterification of biotin or its precursors. A representative protocol from Arkivoc (2022) outlines:
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N-Methylation: Biotin’s imidazole nitrogen is methylated using methyl iodide in the presence of a base, yielding the methylated intermediate .
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Esterification: The carboxylate group is treated with methanol under acidic conditions (e.g., HCl or H₂SO₄) to form the methyl ester .
Key Reaction Steps (Scheme 4, Arkivoc 2022) :
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Starting Material: Biotin (compound 8).
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N-Methylation: Reaction with methyl iodide in chloroform at 100°C for 2 hours.
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Workup: Purification via dichloromethane (DCM) extraction and sodium sulfate drying.
Optimization and Challenges
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Temperature Sensitivity: Prolonged heating above 100°C leads to decomposition of the thienoimidazole ring .
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Stereochemical Control: The (3aR,4R,6aS) configuration must be preserved to maintain bioactivity, requiring chiral catalysts or enantioselective conditions .
Physicochemical Properties
Spectral Data
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¹H NMR (DMSO-d₆): Signals at δ 1.45–1.70 (m, 6H, CH₂), δ 2.20–2.50 (m, 2H, SCH₂), δ 3.15 (s, 3H, NCH₃), δ 3.60 (s, 3H, OCH₃) .
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IR (KBr): Peaks at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (imidazole C=O) .
Solubility and Stability
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Solubility: Miscible in DCM, chloroform, and methanol; insoluble in water .
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Storage: Stable at -20°C under inert gas; degrades upon exposure to moisture or light .
Applications in Pharmaceutical Research
Prodrug Development
The methyl ester serves as a prodrug of biotin, improving cellular uptake. Enzymatic hydrolysis in vivo regenerates biotin, enabling targeted delivery .
Biotinylation Reagents
It is used to synthesize biotinylated probes for protein labeling. For example, reaction with aminooxy derivatives yields stable oxime conjugates (e.g., compound 6b in RSC 2021) .
Table 2: Representative Derivatives and Uses
| Derivative | Application | Reference |
|---|---|---|
| 3-(Aminooxy)propyl ester | Site-specific protein tagging | |
| 2-Hydroxy-3-thiopropyl | Antibody-drug conjugates |
| Supplier | Catalog Number | Price (100 mg) | Purity |
|---|---|---|---|
| Aladdin Scientific | M304119 | $515.90 | 97% |
| BroadPharm | BP-40755 | €225.00 | >95% |
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